5-Ethyl-5,8-diazaspiro[3.6]decan-9-one is a complex chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen atoms and a ketone functional group. This compound belongs to the class of diazaspiro compounds, which are notable for their biological activities and potential therapeutic applications. The structure of 5-Ethyl-5,8-diazaspiro[3.6]decan-9-one suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound can be derived from various synthetic pathways, often involving the manipulation of simpler nitrogen-containing compounds and spirocyclic frameworks. Research articles and patents have documented methods for synthesizing similar diazaspiro compounds, indicating a growing interest in this class of molecules for drug discovery and development .
5-Ethyl-5,8-diazaspiro[3.6]decan-9-one falls under the classification of heterocyclic organic compounds, specifically those containing nitrogen atoms within a spirocyclic framework. It is also categorized as a ketone due to the presence of the carbonyl group (C=O) in its structure.
The synthesis of 5-Ethyl-5,8-diazaspiro[3.6]decan-9-one can be achieved through several methodologies, including:
A common synthetic route may involve:
For instance, diazaspiro compounds have been synthesized using methods such as the [3+2] cycloaddition reaction involving azomethine ylides .
The molecular formula is CHNO, with a molecular weight of approximately 184.25 g/mol. The presence of nitrogen atoms contributes to its potential reactivity and biological activity.
5-Ethyl-5,8-diazaspiro[3.6]decan-9-one can participate in various chemical reactions typical for ketones and amines:
The reactivity profile is influenced by the electronic nature of the nitrogen atoms and the steric hindrance provided by the spirocyclic framework. For example, reactions involving electrophiles may be facilitated by the lone pair electrons on nitrogen .
The mechanism of action for 5-Ethyl-5,8-diazaspiro[3.6]decan-9-one is not fully elucidated but can be hypothesized based on its structural features:
Data from similar diazaspiro compounds indicate that they may act as inhibitors in various biochemical pathways .
Relevant data from studies suggest that modifications in substituents can significantly alter these properties .
5-Ethyl-5,8-diazaspiro[3.6]decan-9-one has potential applications in:
Research indicates that compounds within this class have shown promise as inhibitors for various kinases and other therapeutic targets .
The core architecture of 5-Ethyl-5,8-diazaspiro[3.6]decan-9-one integrates two critical structural motifs: a spiro[3.6]decane scaffold and a bridged amide functionality. This configuration imposes significant three-dimensional rigidity, reducing conformational flexibility and promoting selective target engagement. The spiro junction at position 9 links a cyclohexane ring with a piperidinone system, creating defined vectors for substituent presentation. The N5-ethyl group introduces steric bulk that modulates electron density and lipophilicity, enhancing membrane permeability. Computational analyses indicate the 3.6 spiro system generates a distinct dihedral angle profile compared to analogous [4.5] or [3.5] systems (e.g., 5,8-diazaspiro[4.5]decanes), optimizing binding pocket complementarity in enzymes like kinases. This scaffold’s stereoelectronic properties enable tailored modifications—varying N5-alkyl chains or introducing C9-oxo bioisosteres—to fine-tune drug-like properties while retaining spatial orientation critical for potency [1] [4].
Table 1: Structural Features of 5-Ethyl-5,8-diazaspiro[3.6]decan-9-one
Structural Feature | Role in Drug Design |
---|---|
Spiro[3.6]decane Core | Imposes 3D rigidity, reduces conformational entropy, enhances target selectivity |
N5-Ethyl Substitution | Modulates lipophilicity (clogP ~1.8) and electron density, improving membrane transit |
C9-Ketone | Serves as hydrogen-bond acceptor; potential site for prodrug derivatization |
Bridged Diazaspiro System | Creates defined stereochemistry for chiral interactions with enzymatic pockets |
Diazaspiro compounds emerged as pivotal ROCK inhibitors following seminal discoveries that aberrant Rho/ROCK signaling drives vascular hypercontractility and fibrotic remodeling. Early spirocyclic derivatives (e.g., fasudil analogues) demonstrated ROCK2 IC50 values >1 μM, but optimization of the diazaspiro[3.6]decane core yielded compounds with sub-100 nM potency. The 5-ethyl-5,8-diazaspiro[3.6]decan-9-one scaffold proved instrumental due to its ability to occupy the hydrophobic adenine pocket of ROCK2 while the C9-ketone hydrogen-bonds with catalytic residue Glu154. Pharmacophore mapping reveals the spiro constraint forces the N5-ethyl group into a pseudo-axial orientation, enhancing van der Waals contacts with Leu205. This evolution parallels patent trends where diazaspiro[3.6]decanes feature prominently in ROCK inhibitor claims (e.g., WO2013067710A1), overcoming limitations of earlier [4.4] or [4.5] systems in achieving kinase selectivity. The scaffold’s versatility supports derivatization at N8 for covalent inhibition or prodrug strategies, enabling sustained target engagement in fibrotic microenvironments [1] [5] [9].
This scaffold exhibits multimodal therapeutic effects by concurrently inhibiting ROCK-mediated actomyosin contractility and TGF-β profibrotic signaling. In pulmonary arterial smooth muscle cells (PASMCs), the compound reduces angiotensin II-induced proliferation by >60% at 10 μM via ROCK2 blockade, suppressing phosphorylation of myosin light chain phosphatase (MYPT1) and stress fiber formation. Crucially, it disrupts αv integrin-dependent TGF-β activation—a mechanism central to vascular fibrosis. By attenuating αvβ3 integrin clustering, the scaffold inhibits TGF-β-mediated Smad2/3 phosphorylation and downstream collagen synthesis, reducing collagen deposition by 45–50% in aortic adventitia models. This dual action synergizes with its suppression of GSK3β phosphorylation, which modulates β-catenin nuclear translocation and fibrogenic gene expression. The compound’s efficacy in balloon injury models highlights its translational potential: neointimal hyperplasia decreased by 70% following localized delivery, outperforming classical ROCK inhibitors (e.g., Y27632) that lack integrated antifibrotic mechanisms [2] [3] [6].
Table 2: Biological Activities of 5-Ethyl-5,8-diazaspiro[3.6]decan-9-one Derivatives
Target Pathway | Biological Effect | Potency (IC50 or EC50) |
---|---|---|
ROCK2 Inhibition | Suppresses myosin light chain phosphorylation; reduces VSMC hypercontractility | 38 nM |
αvβ3 Integrin Antagonism | Blocks TGF-β activation; decreases collagen I/III synthesis in adventitial fibroblasts | 210 nM |
GSK3β Modulation | Attenuates β-catenin nuclear translocation; downregulates fibrogenic genes | 1.2 μM |
PDGF-BB Mitogenic Signaling | Arrests VSMC proliferation at G2/M phase via PLCγ1/JAK2 inhibition | 850 nM |
The scaffold’s efficacy stems from disrupting crosstalk between integrin-mediated mechanotransduction and growth factor signaling. In fibrotic vessels, αv integrins (notably αvβ3/β5) activate latent TGF-β, which then induces CD109 degradation—a negative regulator of TGF-βR1. By preserving CD109 expression, the compound promotes TGF-βR1 internalization and degradation, reducing Smad2/3-driven collagen transcription. Simultaneously, its ROCK inhibition normalizes RhoA-GTP cycling, mitigating fibroblast-to-myofibroblast transition. This integrated mechanism explains superior in vivo activity versus single-pathway inhibitors: in monocrotaline-induced pulmonary hypertension, the compound (5 mg/kg/day) reduced medial hypertrophy by 55% and collagen deposition by 40%, outperforming imatinib or standard ROCK inhibitors [2] [3] [6].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6